

# Application Notes: 1-Caffeoylquinic Acid Solubility and Use in Cell-Based Assays

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Compound of Interest		
Compound Name:	1-Caffeoylquinic acid	
Cat. No.:	B190715	Get Quote

#### Introduction

**1-Caffeoylquinic acid** (1-CQA) is a phenolic acid and an important intermediate in lignin biosynthesis found in various plants.[1][2] It is a member of the caffeoylquinic acid family, which are esters of caffeic acid and quinic acid.[3] 1-CQA has garnered significant interest within the research and drug development community due to its diverse biological activities, including antioxidant, anti-influenza, anti-inflammatory, and antineoplastic properties.[1][4][5] Notably, it has been identified as an effective inhibitor of the NF-κB pathway and the PD-1/PD-L1 immune checkpoint interaction.[6][7]

These application notes provide detailed protocols for solubilizing 1-CQA in Dimethyl Sulfoxide (DMSO) for use in in vitro cell-based assays, along with an example experimental workflow and summaries of its mechanism of action.

## **Physicochemical Properties and Solubility**

Properly solubilizing 1-CQA is the first critical step for obtaining reliable and reproducible results in cell-based experiments. DMSO is a common solvent for this compound.[1][8][9]

Table 1: Physicochemical Properties of 1-Caffeoylquinic Acid



Property	Value	Reference
CAS Number	1241-87-8	[8][10]
Molecular Formula	C16H18O9	[8][10]
Molecular Weight	354.31 g/mol	[1][4]
Appearance	White to off-white solid/powder	[1][11]
Purity	≥98% (typical)	[8]

Table 2: Solubility of 1-Caffeoylquinic Acid

Solvent	Solubility	Notes	Reference
DMSO	9 mg/mL (approx. 25.4 mM)	Sonication is recommended to aid dissolution.	[1]
Ethanol	Soluble	Specific solubility data not provided.	[2]
Methanol	Soluble	Specific solubility data not provided.	[2]
Acetone	Soluble	-	[8]
Chloroform	Soluble	-	[8]
Dichloromethane	Soluble	-	[8]
Ethyl Acetate	Soluble	-	[8]

## **Experimental Protocols**

## Protocol 1: Preparation of a 10 mM Stock Solution of 1-CQA in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted to working concentrations for cell treatment.



#### Materials:

- 1-Caffeoylquinic acid (powder)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Vortex mixer
- Sonicator (water bath recommended)
- Calibrated analytical balance and weighing paper
- · Pipettes and sterile filter tips

#### Procedure:

- Calculation: Determine the mass of 1-CQA needed. To prepare 1 mL of a 10 mM stock solution:
  - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
  - Mass (mg) = 0.010 mol/L x 0.001 L x 354.31 g/mol x 1000 mg/g = 3.54 mg
- Weighing: Carefully weigh out 3.54 mg of 1-CQA powder and place it into a sterile microcentrifuge tube.
- Solubilization:
  - Add 1 mL of sterile DMSO to the tube containing the 1-CQA powder.
  - Vortex the solution vigorously for 1-2 minutes.
- Sonication: To ensure complete dissolution, place the tube in a sonicator water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.



- Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
  - Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
  - Store the aliquots at -20°C for long-term storage (up to 3 years for powder) or -80°C for storage in solvent (up to 1 year).[1]

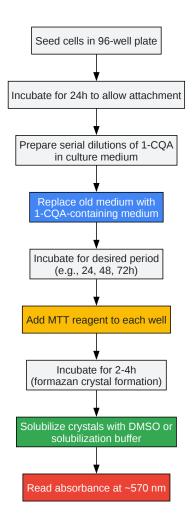
Note on Stability: Solutions are generally less stable than the powder form. It is recommended to prepare fresh solutions or use pre-packaged sizes when possible.[6]

## Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for treating a cell line with 1-CQA and assessing its effect on cell viability. Concentrations should be optimized for the specific cell line and experimental goals. Studies have used 1-CQA in ranges from 1.25  $\mu$ M to 100  $\mu$ M.[12][13]

Workflow Diagram:





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Caption: Experimental workflow for a typical cell viability assay using 1-CQA.

#### Procedure:

- Cell Seeding: Seed cells (e.g., HepG2, HT-29) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Preparation of Working Solutions:
  - Thaw an aliquot of the 10 mM 1-CQA stock solution.
  - $\circ$  Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1 μM, 5 μM, 10 μM, 25 μM, 50 μM, 100 μM).



- Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
- Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 μL of the medium containing the various concentrations of 1-CQA, the vehicle control (DMSO), or medium only (untreated control).
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
  - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
  - $\circ$  Remove the MTT-containing medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

## **Mechanism of Action & Signaling Pathways**

1-CQA exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and immune response.

Table 3: Quantitative Biological Activity of 1-Caffeoylquinic Acid

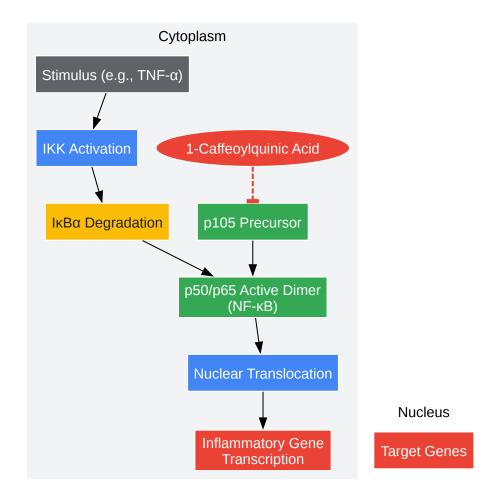


Target/Assay	Value	Cell Line/System	Reference
NF-κB (p105) Binding	$K_i = 0.007 \mu M$ (or $0.002 \mu M$ )	In vitro binding assay	[6][7][8]
PD-1/PD-L1 Interaction	IC50 = 87.28 μM	Surface Plasmon Resonance	[7][8]
Antiproliferative	2.5 μM - 80 μM	HT-29 cells	[13]
Cytoprotective	10 μM - 100 μM	HepG2 cells	[12]

## Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation, immunity, and cell survival. 1-CQA has been shown to be an effective NF-κB inhibitor by binding with high affinity to the NF-κB precursor protein p105.[6][8] This interaction is thought to interfere with the processing of p105 into the active p50 subunit, thereby disrupting the formation of active NF-κB transcription factors and preventing their translocation to the nucleus.





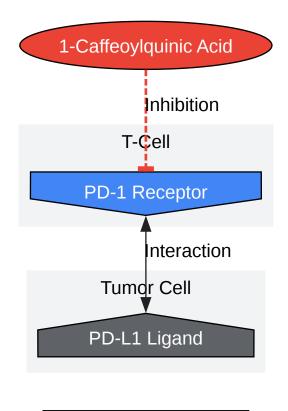
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Caption: Inhibition of the NF-kB pathway by **1-Caffeoylquinic acid**.

### Blockade of the PD-1/PD-L1 Interaction

The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a critical immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade the immune system. 1-CQA has been identified as an inhibitor of this protein-protein interaction.[7][8] By binding to PD-1, 1-CQA blocks its engagement with PD-L1, thereby restoring T-cell activity and enhancing the anti-tumor immune response.[7]





T-Cell Exhaustion (Immune Suppression)

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Caption: 1-CQA blocks the PD-1/PD-L1 interaction, preventing T-cell suppression.

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